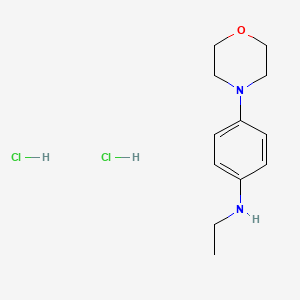

N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” is a chemical compound used in the preparation of central nervous system (CNS) active agents . It is also used in the color developing process in photographs . The compound has a CAS number of 1989672-26-5 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” are not fully detailed in the search results. The molecular weight of a related compound, “N-ethyl-4-(4-morpholinyl)aniline”, is given as 206.28 .Scientific Research Applications

Corrosion Inhibition

N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride derivatives have applications in the field of corrosion inhibition. For instance, a compound synthesized with similar structure demonstrated effective corrosion inhibition for mild steel X52 in hydrochloric and sulfuric acid solutions. This effectiveness increases with inhibitor concentration and aligns with Langmuir’s isotherm. The compound's inhibition efficiency was also correlated with quantum chemical calculations using Density Functional Theory (DFT) (Daoud et al., 2014).

Antimicrobial Activities

Derivatives of N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride are involved in synthesizing compounds with significant antimicrobial activities. For instance, a study involving the synthesis of linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline was used as a precursor, showed good antitubercular activities of the resulting compounds (Başoğlu et al., 2012).

Temperature Sensing

In the field of temperature sensing, compounds related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been utilized. A study involving N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showed its potential as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient, indicating its ability to detect temperature changes (Cao et al., 2014).

Synthesis of Antimalarial Compounds

Compounds structurally similar to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been synthesized and evaluated for their antimalarial activity. For example, a morpholino derivative among a series of 4-anilinoquinolines displayed activity against Plasmodium falciparum strains and cured mice infected with Plasmodium berghei, suggesting its potential in antimalarial treatment (Delarue et al., 2001).

Synthesis of Ionic Liquids

Research has explored the synthesis of 4-benzyl-4-methylmorpholinium salts, related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride, which results in the formation of morpholinium ionic liquids. These ionic liquids have been studied for their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents (Pernak et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-ethyl-4-morpholin-4-ylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14;;/h3-6,13H,2,7-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQVOAESYLXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)

![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)

methanamine](/img/structure/B2923623.png)

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)

![6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2923632.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)

![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)